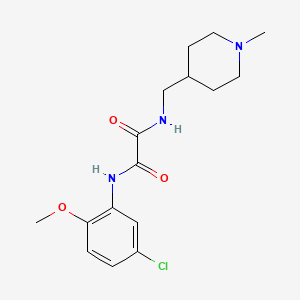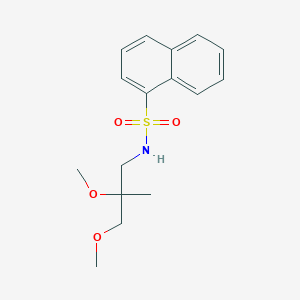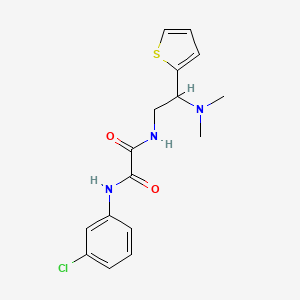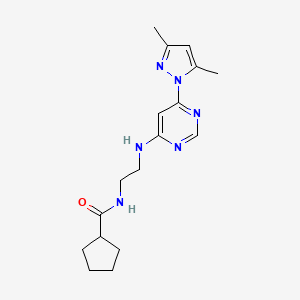
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as CFMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine.
Wirkmechanismus
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one exerts its pharmacological effects by binding to specific targets in the body. In cancer cells, 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one binds to tubulin, a protein involved in cell division, leading to cell cycle arrest and apoptosis. In Alzheimer's disease, 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one binds to beta-secretase, an enzyme involved in the formation of amyloid-beta plaques, leading to a reduction in amyloid-beta deposition. 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one also modulates dopamine and serotonin receptors by binding to them, leading to changes in neurotransmitter release and signaling.
Biochemical and Physiological Effects
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been found to have a wide range of biochemical and physiological effects. In cancer cells, 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one induces cell cycle arrest and apoptosis, leading to inhibition of tumor growth. In Alzheimer's disease, 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one reduces amyloid-beta deposition and neuroinflammation, leading to improved cognitive function. In schizophrenia, 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one modulates dopamine and serotonin receptors, leading to changes in neurotransmitter release and signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one for lab experiments is its high potency and selectivity for its targets, making it a useful tool for studying specific biological processes. However, one limitation of 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. One potential area of research is the development of new analogs of 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one with improved pharmacological properties. Another area of research is the investigation of 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one's potential applications in the treatment of other diseases, such as Parkinson's disease and depression. Finally, further studies are needed to elucidate the precise mechanisms of action of 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one and its potential side effects.
Synthesemethoden
The synthesis of 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 3-chloro-5-fluorobenzoic acid, 2-methoxypyridine-4-carboxylic acid, and piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to improve cognitive function by reducing amyloid-beta deposition and neuroinflammation. 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been found to modulate dopamine and serotonin receptors in the brain, making it a potential treatment for schizophrenia.
Eigenschaften
IUPAC Name |
4-(3-chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c1-25-15-9-14(2-3-20-15)22-5-4-21(10-16(22)23)17(24)11-6-12(18)8-13(19)7-11/h2-3,6-9H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEURQZKMDSFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559787.png)
![methyl [3-(anilinocarbonyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2559791.png)







![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2559806.png)
![N-[2-[[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2559807.png)
![[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone](/img/structure/B2559809.png)